molecular formula C11H8N4O4S B2437037 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-51-0

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2437037
CAS No.: 1021262-51-0
M. Wt: 292.27
InChI Key: PHSPJPIGXPJPOR-UHFFFAOYSA-N
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Description

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine core with a thioxo group and a nitrophenyl substituent, making it a subject of interest for chemists and biologists alike.

Mechanism of Action

Target of Action

The primary target of this compound, also known as UCF-101, is the pro-apoptotic mitochondrial serine protease Omi/HtrA2 . This enzyme plays a crucial role in the cellular response to thermal and oxidative stress .

Mode of Action

UCF-101 acts as a selective inhibitor of Omi/HtrA2 . It inhibits the apoptosis inhibitors, thus resulting in pro-apoptotic activity . This means that the compound promotes the process of programmed cell death, which is a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .

Biochemical Pathways

The inhibition of Omi/HtrA2 by UCF-101 affects the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, chromosomal DNA fragmentation, and global mRNA decay .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 5 mg/ml when warmed . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of Omi/HtrA2 by UCF-101 leads to an increase in apoptosis, or programmed cell death . This can have various effects at the molecular and cellular level, depending on the context. For example, in septic rat studies, UCF-101 was found to inhibit apoptosis and have neuroprotective effects on cerebral oxidative injury and cognitive impairment . In aging rats with induced myocardial ischemia/reperfusion (MI/R) injury, UCF-101 treatment decreased XIAP degradation and caspase-3 activity and exerted cardioprotective effects .

Action Environment

The action of UCF-101 can be influenced by various environmental factors. For example, the temperature at which the compound is stored can affect its stability . It is recommended to store the compound at a temperature of -20°C . The compound’s solubility in DMSO also suggests that the presence of certain solvents can enhance its bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-nitroaniline with a suitable aldehyde or ketone, followed by cyclization and thionation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.

    Triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.

Uniqueness

5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a thioxo group and a nitrophenyl substituent, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Properties

IUPAC Name

6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4S/c16-9-6(10(17)14-11(20)13-9)5-12-7-3-1-2-4-8(7)15(18)19/h1-5H,(H3,13,14,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXDZUMLXRBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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